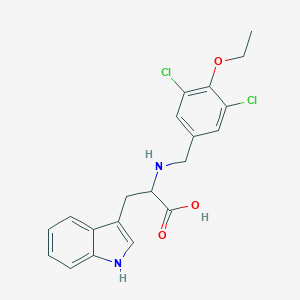![molecular formula C17H20FNO B271660 N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the brain and body. The purpose of
Mécanisme D'action
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine include increased heart rate, blood pressure, and body temperature. It also causes appetite suppression, increased wakefulness, and decreased fatigue. Chronic use of the drug can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine in lab experiments include its potency, purity, and well-documented synthesis method. It is also a useful tool for studying the effects of amphetamines on the brain and body. The limitations of using the drug in lab experiments include its potential for abuse and addiction, as well as the ethical considerations of using a controlled substance in research.
Orientations Futures
For research include studying its long-term effects and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine involves the reaction of 4-fluorobenzaldehyde with 2-aminopropan-1-ol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzyl chloride to produce the final product. The synthesis method has been well documented in scientific literature and can be performed with high yield and purity.
Applications De Recherche Scientifique
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has been used in scientific research to study the effects of amphetamines on the brain and body. It has been used as a reference standard for analytical purposes in forensic and clinical toxicology. It has also been used to study the pharmacokinetics and pharmacodynamics of amphetamines in animals and humans.
Propriétés
Nom du produit |
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine |
|---|---|
Formule moléculaire |
C17H20FNO |
Poids moléculaire |
273.34 g/mol |
Nom IUPAC |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20FNO/c1-13(2)19-11-15-4-3-5-17(10-15)20-12-14-6-8-16(18)9-7-14/h3-10,13,19H,11-12H2,1-2H3 |
Clé InChI |
CCERPQSYPYHXGN-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
SMILES canonique |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)